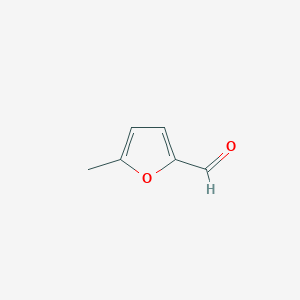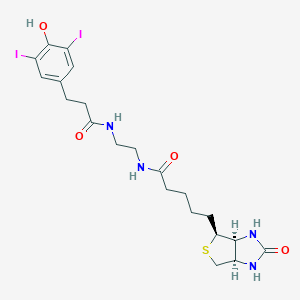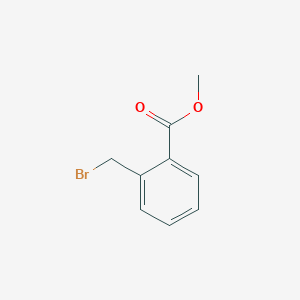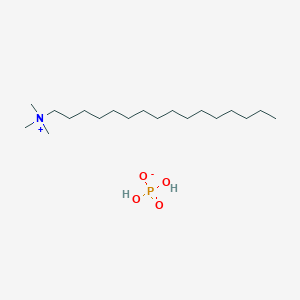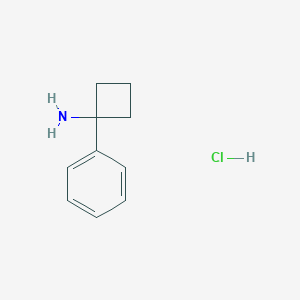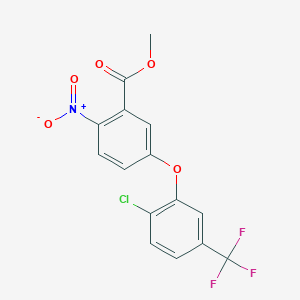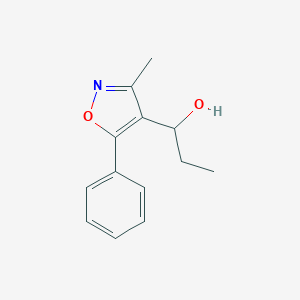
1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol, also known as MPPO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. In
Mecanismo De Acción
The mechanism of action of 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol is not fully understood, but it is believed to involve its ability to interact with specific receptors in the body. 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol has been found to bind to the GABA-A receptor, which is involved in the regulation of anxiety and sleep. 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol has also been found to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol has been found to have a range of biochemical and physiological effects. In animal studies, 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol has been found to reduce inflammation and pain, and to improve sleep quality. 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol has also been found to have anxiolytic effects, reducing anxiety in animal models. In addition, 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol has been found to have antioxidant properties, protecting cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol in lab experiments is its relatively simple synthesis method, making it accessible to researchers. 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol is also stable under a range of conditions, making it easy to handle and store. However, one limitation of using 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol. One area of interest is the development of new drugs based on the anti-inflammatory and analgesic properties of 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol. Another area of interest is the synthesis of novel polymers using 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol as a building block. In addition, further research is needed to fully understand the mechanism of action of 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol, and to explore its potential applications in other fields, such as agriculture and environmental science.
In conclusion, 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol is a chemical compound that has potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. Its anti-inflammatory and analgesic properties, as well as its ability to interact with specific receptors in the body, make it a promising candidate for further research. While there are limitations to using 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol in lab experiments, its relatively simple synthesis method and stability under a range of conditions make it an accessible and useful compound for researchers.
Métodos De Síntesis
1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol can be synthesized through a multistep process involving the condensation of 3-methyl-5-phenyl-1,2-oxazole-4-carboxylic acid with 1-propanol. The resulting product is then purified through recrystallization to obtain 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol in its pure form.
Aplicaciones Científicas De Investigación
1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol has been studied for its potential application in various fields, such as pharmaceuticals, materials science, and organic synthesis. In pharmaceuticals, 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In materials science, 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol has been used as a building block for the synthesis of novel polymers with unique properties. In organic synthesis, 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol has been used as a chiral auxiliary for the synthesis of enantiomerically pure compounds.
Propiedades
Número CAS |
123371-88-0 |
|---|---|
Nombre del producto |
1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol |
Fórmula molecular |
C13H15NO2 |
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
1-(3-methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C13H15NO2/c1-3-11(15)12-9(2)14-16-13(12)10-7-5-4-6-8-10/h4-8,11,15H,3H2,1-2H3 |
Clave InChI |
GXTJQRRGLDOLDE-UHFFFAOYSA-N |
SMILES |
CCC(C1=C(ON=C1C)C2=CC=CC=C2)O |
SMILES canónico |
CCC(C1=C(ON=C1C)C2=CC=CC=C2)O |
Sinónimos |
4-Isoxazolemethanol,-alpha--ethyl-3-methyl-5-phenyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Carboxyethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50963.png)



